アルモカラント

概要

説明

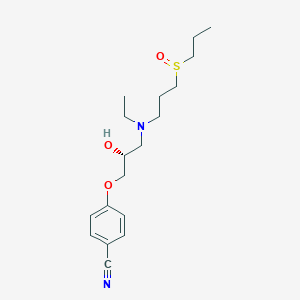

アルモカラントは、主にカリウムチャネルを阻害することで不整脈を治療するために使用されるクラスIII抗不整脈薬です。 心臓細胞の活動電位持続時間と不応期を延長する能力で知られており、異常な心拍のリズムを安定させるのに役立ちます 。 アルモカラントの分子式はC18H28N2O3S、分子量は352.49 g/molです .

科学的研究の応用

Chemistry: Used as a model compound to study potassium channel blockers and their effects on ion channels.

Biology: Investigated for its role in modulating cardiac action potentials and its effects on cellular electrophysiology.

Medicine: Explored as a therapeutic agent for treating arrhythmias and other cardiac disorders. .

Industry: Utilized in the development of new antiarrhythmic drugs and as a reference compound in pharmacological research

作用機序

アルモカラントは、心臓細胞の遅延整流カリウム電流(I_Kr)の速い成分を選択的に遮断することで効果を発揮します。この遮断により、活動電位持続時間と不応期が延長され、異常な心拍のリズムが安定化します。 アルモカラントの分子標的は、カリウムチャネル、特にhERG(ヒトEther-à-go-go-Related Gene)チャネルです .

生化学分析

Biochemical Properties

Almokalant plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a potassium channel blocker, inhibiting the rapidly activating component of the delayed rectifier potassium current (I_Kr). This inhibition prolongs the cardiac action potential, contributing to its antiarrhythmic properties . Almokalant is mainly glucuronidated to the stereoisomers M18a and M18b in the liver, with M18b being the dominant form .

Cellular Effects

Almokalant affects various types of cells and cellular processes, particularly in cardiac myocytes. It prolongs the action potential duration and induces early afterdepolarizations in Purkinje fibers but not in ventricular muscle cells . This prolongation can lead to torsade de pointes, a type of life-threatening arrhythmia. Almokalant also influences cell signaling pathways by blocking potassium channels, which affects the repolarization phase of the cardiac action potential .

Molecular Mechanism

The molecular mechanism of Almokalant involves its binding to potassium channels, specifically the I_Kr channels, and blocking the flow of potassium ions. This blockage prolongs the repolarization phase of the cardiac action potential, thereby extending the QT interval on the electrocardiogram . Almokalant’s inhibition of potassium channels is dose-dependent and can lead to significant changes in gene expression related to ion channel regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Almokalant change over time. It has been observed that Almokalant causes a marked lengthening of the action potential duration and early afterdepolarizations in Purkinje fibers over time . The stability and degradation of Almokalant in vitro suggest that it remains active for a significant period, but its proarrhythmic effects can increase with prolonged exposure .

Dosage Effects in Animal Models

The effects of Almokalant vary with different dosages in animal models. At lower doses, Almokalant effectively prolongs the QT interval without causing significant adverse effects. At higher doses, it can induce torsade de pointes and other proarrhythmic effects . The threshold for these adverse effects is relatively low, making careful dosage management crucial in experimental settings .

Metabolic Pathways

Almokalant is primarily metabolized in the liver through glucuronidation, producing the stereoisomers M18a and M18b . The metabolic clearance of Almokalant is mediated by various enzymes, although the specific cytochrome P450 enzymes involved in its oxidative pathways remain unclear . The glucuronidation process is essential for the drug’s elimination from the body.

Transport and Distribution

Almokalant is transported and distributed within cells and tissues primarily through passive diffusion and interaction with binding proteins . Its distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. The rate of infusion can significantly affect its distribution and the resulting pharmacological effects .

Subcellular Localization

The subcellular localization of Almokalant is primarily within the cytoplasm and the cell membrane, where it interacts with potassium channels . Its activity is influenced by its localization, as it needs to be in proximity to the potassium channels to exert its blocking effects. Post-translational modifications and targeting signals may also play a role in directing Almokalant to specific cellular compartments .

準備方法

合成経路と反応条件

アルモカラントの合成には、中間体の調製から始まる複数の段階が含まれます。重要な段階の1つは、塩基の存在下で4-ヒドロキシベンゾニトリルと3-クロロプロパノールを反応させて4-(3-クロロプロポキシ)ベンゾニトリルを形成することです。 この中間体は、制御された条件下でエチルアミンと3-(プロピルスルフィニル)プロピルアミンと反応させてアルモカラントが得られます .

工業的製造方法

アルモカラントの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。 最終生成物は、再結晶やクロマトグラフィーなどの技術を使用して精製され、医薬品基準を満たしていることが保証されます .

化学反応の分析

反応の種類

アルモカラントは、次のようなさまざまな化学反応を起こします。

酸化: アルモカラントは酸化されてスルホキシド誘導体になります。

還元: 還元反応により、スルホキシド基がスルフィド形に戻ります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸があります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主な生成物

これらの反応から生成される主な生成物には、スルホキシド誘導体、還元されたスルフィド形、置換されたベンゾニトリル化合物が含まれます .

科学研究への応用

類似化合物との比較

類似化合物

ベルナクラント: カリウムチャネルを標的とする別のクラスIII抗不整脈薬ですが、化学構造が異なります。

イブチリド: 遅い内向きナトリウム電流を活性化し、I_Krを遮断することによって作用するクラスIII抗不整脈薬。

アルモカラントの独自性

アルモカラントは、I_Krチャネルの特異的な標的化と、他のイオンチャネルに有意な影響を与えることなく活動電位持続時間を延長する能力により独自です。 この選択的な作用は、心臓細胞の電気生理学的特性を研究し、新しい抗不整脈療法を開発するための貴重なツールとなっています .

特性

IUPAC Name |

4-[3-[ethyl(3-propylsulfinylpropyl)amino]-2-hydroxypropoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3S/c1-3-11-24(22)12-5-10-20(4-2)14-17(21)15-23-18-8-6-16(13-19)7-9-18/h6-9,17,21H,3-5,10-12,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHOBBKJBYLXFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)CCCN(CC)CC(COC1=CC=C(C=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869693 | |

| Record name | Almokalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123955-10-2 | |

| Record name | Almokalant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123955-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Almokalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。